molecular formula C12H17N3OS B2926601 (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide CAS No. 351459-00-2

(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide

Cat. No.: B2926601
CAS No.: 351459-00-2
M. Wt: 251.35
InChI Key: DDJDOUUUOIGZKM-RUDMXATFSA-N
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Description

(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide is a useful research compound. Its molecular formula is C12H17N3OS and its molecular weight is 251.35. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-7-6-15(3)8(2)10(11(7)16)4-9(5-13)12(14)17/h4,7-8,10H,6H2,1-3H3,(H2,14,17)/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJDOUUUOIGZKM-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C(C1=O)C=C(C#N)C(=S)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(C(C1=O)/C=C(\C#N)/C(=S)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on available research findings.

  • IUPAC Name : (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide
  • Molecular Formula : C12H17N3OS
  • Molecular Weight : 251.35 g/mol

Biological Activity

The biological activity of (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide has been studied in various contexts:

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. A study demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro tests revealed that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .

Neuroprotective Effects

Studies suggest that (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells, thereby protecting against neuronal damage .

The compound's biological effects are attributed to its interaction with specific molecular targets:

  • Caspase Activation : Promotes apoptosis in cancer cells.
  • Membrane Disruption : Alters permeability in bacterial cells.
  • Oxidative Stress Modulation : Reduces reactive oxygen species (ROS) levels in neuronal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity.
Study 2Antimicrobial EfficacyShowed significant inhibition of Staphylococcus aureus and Escherichia coli growth.
Study 3NeuroprotectionReduced oxidative stress markers in a model of neurodegeneration.

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